3-Acetoxy-4-fluorobenzoic acid

Beschreibung

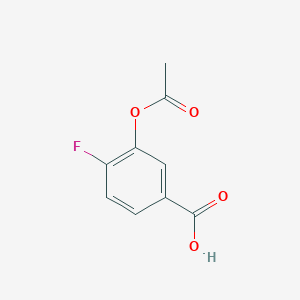

3-Acetoxy-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by an acetoxy group (-OAc) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The acetoxy substituent enhances lipophilicity compared to hydroxylated analogs, while the fluorine atom introduces electron-withdrawing effects, influencing acidity and reactivity. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where fluorination and esterification are common strategies to modulate bioavailability and metabolic stability .

Eigenschaften

Molekularformel |

C9H7FO4 |

|---|---|

Molekulargewicht |

198.15 g/mol |

IUPAC-Name |

3-acetyloxy-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13) |

InChI-Schlüssel |

VQMWRZKDSKMABY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4-fluorobenzoic acid typically involves the acetylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and acetic acid.

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Hydrolysis: 4-Fluorobenzoic acid and acetic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Acetoxy-4-fluorobenzoesäure hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu einer biologischen Reaktion führt. Die Acetoxygruppe kann hydrolysiert werden, wobei Essigsäure und die aktive Fluorbenzoesäure-Einheit freigesetzt werden, die dann ihre Wirkung auf molekulare Ziele ausüben kann.

Wirkmechanismus

The mechanism of action of 3-Acetoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The acetoxy group can be hydrolyzed, releasing acetic acid and the active fluorobenzoic acid moiety, which can then exert its effects on molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

The table below compares 3-acetoxy-4-fluorobenzoic acid with key analogs, focusing on substituent configurations and inferred properties based on chemical principles and sourcing

| Compound Name | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | 3-OAc, 4-F | High lipophilicity (due to OAc); moderate acidity (pKa ~2.5–3.5*) | Synthetic intermediate, pharmaceutical research |

| 4-Fluorobenzoic acid | 4-F | Higher water solubility; pKa ~2.8–3.1 (fluorine enhances acidity) | Bacteriology studies, corrosion inhibition |

| 3-Fluoro-4-methoxybenzoic acid | 3-F, 4-OMe | Reduced acidity (methoxy is electron-donating); improved thermal stability | Organic synthesis, material science |

| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | Strong hydrogen bonding; pKa₁ ~4.5, pKa₂ ~9.5 (dual acidic protons) | Antioxidant research, food additives |

| Caffeic acid | 3,4-diOH, acrylic chain | Conjugated double bond enhances UV absorption; antimicrobial activity | Cosmetics, supplements, pharmacological studies |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Acetoxy-4-fluorobenzoic acid to improve yield and purity?

- Methodological Answer : Reaction conditions such as temperature, solvent polarity, and catalyst selection should be systematically varied. For example, acetylation of 4-fluorobenzoic acid derivatives (e.g., using acetic anhydride) can be monitored via thin-layer chromatography (TLC) to track intermediate formation. Purification via recrystallization or column chromatography (e.g., LiChrosorb® RP-8 columns) is critical for isolating high-purity products . Parallel small-scale reactions under controlled conditions (e.g., 45°C for 1–2 hours) can help identify optimal parameters .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm regioselective acetylation and fluorine substitution. Compare chemical shifts with analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid, δ ~3.86 ppm for methoxy groups) .

- HPLC : Employ reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) to assess purity and resolve co-eluting byproducts. Mobile phases with acetonitrile/water gradients are effective .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?

- Methodological Answer : Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography. Discrepancies in thermal parameters or occupancy rates may arise from disordered acetoxy groups; apply restraints or constraints during refinement. WinGX can assist in visualizing electron density maps to validate atomic positions . For twinned crystals, SHELXL’s twin refinement tools are essential .

Q. What strategies are effective for studying the reaction mechanisms involving this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DO) to probe rate-determining steps.

- Computational Modeling : Density functional theory (DFT) can simulate transition states and identify electronic effects of the fluorine substituent on reactivity .

- Trapping Intermediates : Use quench experiments with nucleophiles (e.g., amines) to isolate intermediates for structural analysis .

Q. How should researchers handle hazardous intermediates generated during the synthesis of this compound?

- Methodological Answer :

- Safety Protocols : Wear PPE (gloves, goggles, lab coats) and work in fume hoods. For volatile byproducts (e.g., acetic anhydride vapors), use scrubbers or activated carbon filters .

- Waste Management : Segregate halogenated waste (e.g., fluorinated byproducts) and dispose via certified hazardous waste contractors .

Data Analysis & Validation

Q. How can researchers validate the reproducibility of synthetic procedures for this compound across different laboratories?

- Methodological Answer :

- Round-Robin Testing : Share standardized protocols (e.g., reaction times, purification steps) with collaborating labs to compare yields and purity.

- Statistical Analysis : Use ANOVA to assess variability in yield data. Outliers may indicate sensitivity to ambient humidity or reagent batch differences .

Q. What analytical approaches address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Phase Solubility Studies : Measure solubility in solvent mixtures (e.g., ethanol/water gradients) using UV-Vis spectroscopy.

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents, leveraging databases like PubChem .

Structural & Functional Insights

Q. How does the fluorine substituent influence the electronic properties of this compound in comparison to non-fluorinated analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.